3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with bromine, chlorine, and a chloromethyl group
Mechanism of Action
Target of Action
The primary target of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The pyrazolo[1,5-a]pyrimidine scaffold acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . This interaction results in the inhibition of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase . This leads to a significant alteration in cell cycle progression .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of various derivatives.
Cross-coupling reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Cross-coupling reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Nucleophilic substitution: Derivatives with various functional groups replacing the chloromethyl group.
Cross-coupling reactions: Aryl or alkyl-substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine: Similar structure but lacks the chloromethyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substitution patterns and biological activity.
Uniqueness
3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZCDOUAOOFOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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